![molecular formula C13H10FN5O B1440959 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1325304-32-2](/img/structure/B1440959.png)
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Descripción general
Descripción
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine, or 5-FPOH, is an organic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many organic compounds. 5-FPOH has a wide range of applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Novel compounds with a 1,3,4-oxadiazole ring, similar to the core structure of interest, have been synthesized and tested for their herbicidal efficacy against certain graminaceous plants. Some derivatives demonstrated moderate to high levels of activity, offering potential as new herbicidal agents (Tajik & Dadras, 2011).
Antimicrobial and Antifungal Properties
Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives with antimicrobial and antifungal properties. For instance, compounds bearing a 1,3,4-oxadiazole ring have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Koçyiğit-Kaymakçıoğlu et al., 2012); (Parikh & Joshi, 2014).
Insecticidal Activities
The synthesis of novel 1,3,4-oxadiazole derivatives containing a fluorophenyl group has been explored for potential insecticidal activities. These compounds were tested against various pests, with some showing promising results, indicating their potential use in pest control (Shi et al., 2000).
Anticancer Potential
Research into 1,3,4-oxadiazole derivatives has also extended into the field of oncology, with some compounds showing potential as anticancer agents. These compounds have been tested against various cancer cell lines, and some have demonstrated significant cytotoxicity, indicating their potential in cancer treatment (Zhang et al., 2005).
Antitubercular Activity
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant activity, suggesting their potential application in the treatment of tuberculosis (Desai et al., 2016).
Propiedades
IUPAC Name |
[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-10-4-1-8(2-5-10)12-17-13(20-19-12)9-3-6-11(18-15)16-7-9/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBHDPYUPFOQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)
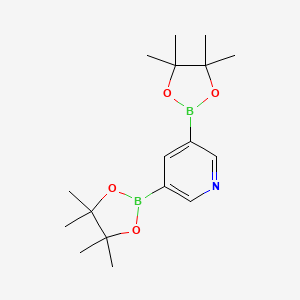
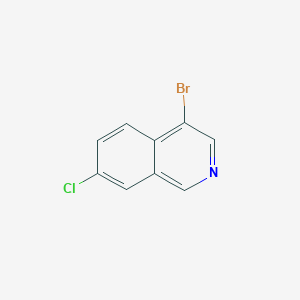
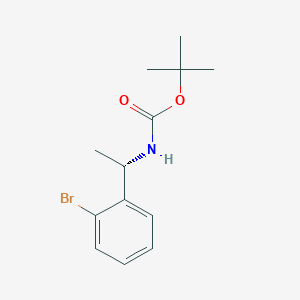


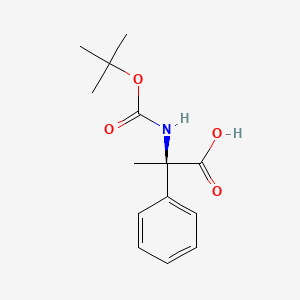
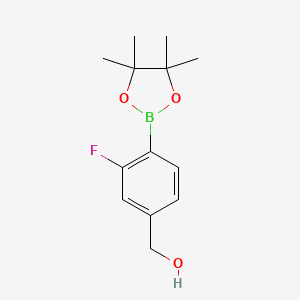
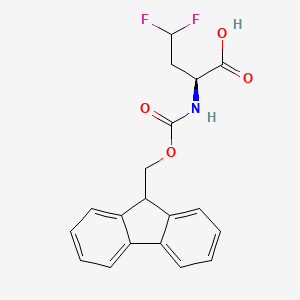
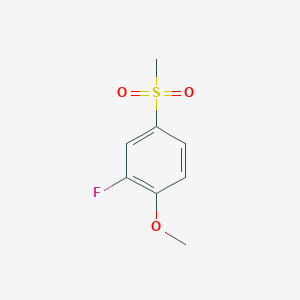
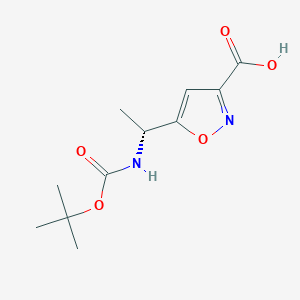

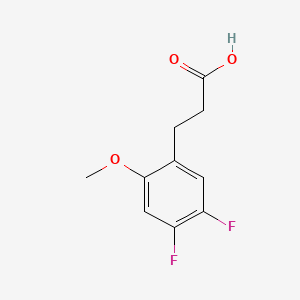
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)